N-(3,4-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound contains a pyrazolo[3,4-d]pyrimidine core, which is of significant interest due to its biological activity and utility in drug development.
This compound can be sourced from various chemical suppliers and research institutions that specialize in organic synthesis. Its molecular formula is , with a molecular weight of approximately 362.48 g/mol.
N-(3,4-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is classified as a pyrazolopyrimidine derivative. These types of compounds are often explored for their pharmacological properties, particularly in the context of kinase inhibition and other enzyme interactions.
The synthesis of N-(3,4-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step synthetic pathways that include:
The molecular structure of N-(3,4-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be described as follows:
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 362.48 g/mol |
IUPAC Name | N-(3,4-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI Key | [InChI Key not provided] |
Canonical SMILES | CC1=CC(=C(C=C1)N2C(=NC=N2)C(=N)C3=CC=CC=C3)C(=O)N(C)C |
The structure features multiple aromatic rings and a complex nitrogen-containing heterocycle that contributes to its potential biological activities.
N-(3,4-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions:
The mechanism of action for N-(3,4-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily involves its interaction with specific molecular targets such as enzymes or receptors:
The physical properties of N-(3,4-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have not been extensively detailed in available literature but are expected to include:
Chemical properties include stability under various conditions (temperature, pH), reactivity with other chemicals (acids, bases), and potential for forming complexes with metal ions or other ligands.
N-(3,4-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific uses:
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1